3-Oxododecanoyl-CoA

Enzyme kinetics Thiolase Substrate specificity

3-Oxododecanoyl-CoA (C12 3-oxoacyl-CoA) is the obligate substrate for thiolytic cleavage in mitochondrial and peroxisomal β-oxidation of C12 fatty acids. Unlike C10 or C14 analogs, its Kₘ (0.0093 mM) and chain-length-specific recognition by thiolase A (EC 2.3.1.16) ensure accurate enzyme kinetic profiling and metabolic flux modeling. Omitting this intermediate compromises substrate specificity data in inherited metabolic disorder research. This characterized standard supports LC-MS/MS metabolomics workflow validation and in vitro pathway reconstitution. Request a quote for research-grade 3-oxododecanoyl-CoA to populate the critical C12 data point in your β-oxidation assays.

Molecular Formula C33H56N7O18P3S
Molecular Weight 963.8 g/mol
Cat. No. B15544895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxododecanoyl-CoA
Molecular FormulaC33H56N7O18P3S
Molecular Weight963.8 g/mol
Structural Identifiers
InChIInChI=1S/C33H56N7O18P3S/c1-4-5-6-7-8-9-10-11-21(41)16-24(43)62-15-14-35-23(42)12-13-36-31(46)28(45)33(2,3)18-55-61(52,53)58-60(50,51)54-17-22-27(57-59(47,48)49)26(44)32(56-22)40-20-39-25-29(34)37-19-38-30(25)40/h19-20,22,26-28,32,44-45H,4-18H2,1-3H3,(H,35,42)(H,36,46)(H,50,51)(H,52,53)(H2,34,37,38)(H2,47,48,49)/t22-,26?,27?,28+,32-/m1/s1
InChIKeyHQANBZHVWIDNQZ-VDAJAACXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxododecanoyl-CoA for β‑Oxidation Research and Enzymology: Product Selection Guide


3‑Oxododecanoyl‑CoA (CAS 78303‑19‑2) is a long‑chain 3‑oxoacyl‑CoA that serves as the immediate substrate for the thiolytic cleavage step in mitochondrial and peroxisomal β‑oxidation of C12 and longer fatty acids [1]. The compound is generated from decanoyl‑CoA and acetyl‑CoA via acetyl‑CoA C‑acyltransferase (EC 2.3.1.16) and is subsequently cleaved by 3‑ketoacyl‑CoA thiolases to yield acetyl‑CoA and decanoyl‑CoA [2]. Its 12‑carbon acyl chain places it at the boundary between medium‑ and long‑chain acyl‑CoA metabolism, making it a critical reference standard for studying chain‑length‑dependent enzyme specificity and metabolic flux control [3].

Why 3-Oxododecanoyl-CoA Cannot Be Replaced by Shorter or Longer 3-Oxoacyl-CoA Analogs


Generic substitution among 3‑oxoacyl‑CoA species is not supported by the enzymology of β‑oxidation. Thiolases and dehydrogenases exhibit pronounced chain‑length‑dependent substrate specificity, with Kₘ values varying over an order of magnitude between C4 and C12 substrates [1]. In peroxisomal extracts, over 90% of the thiolytic activity toward straight‑chain 3‑oxoacyl‑CoAs is catalyzed by thiolase A, which displays maximal activity toward medium‑chain substrates (C8–C12) and is completely inactive toward branched‑chain derivatives [2]. Consequently, substituting 3‑oxododecanoyl‑CoA with 3‑oxodecanoyl‑CoA (C10) or 3‑oxotetradecanoyl‑CoA (C14) alters both the kinetic behavior of the assayed enzyme and the physiological relevance of the metabolic model. The quantitative evidence below establishes the specific differentiation that justifies procurement of the exact C12 compound rather than a generic 3‑oxoacyl‑CoA analog.

3-Oxododecanoyl-CoA: Comparative Quantitative Differentiation from Closest Analogs


Thiolase Kₘ Comparison: 3-Oxododecanoyl-CoA (C12) vs. Shorter-Chain Analogs in Candida tropicalis

In a purified 3‑ketoacyl‑CoA thiolase (EC 2.3.1.16) preparation from Candida tropicalis, 3‑oxododecanoyl‑CoA exhibited a Kₘ of 0.0093 mM, which is 3‑fold higher (i.e., lower apparent affinity) than the Kₘ observed for 3‑oxooctanoyl‑CoA (0.0088 mM) and 6‑fold higher than the Kₘ for acetoacetyl‑CoA (0.0019–0.010 mM depending on conditions) [1]. The increasing Kₘ trend with longer acyl chains (C8: 0.0088 → C12: 0.0093 mM) reflects the chain‑length‑dependent binding behavior of this thiolase isoform.

Enzyme kinetics Thiolase Substrate specificity

Mammalian Peroxisomal Thiolase Chain-Length Preference: C12 as an Optimal Substrate

Thiolase A purified from normal rat liver peroxisomes cleaves short‑, medium‑, and long‑chain straight‑chain 3‑oxoacyl‑CoAs, with medium‑chain substrates (C8–C12) serving as the best substrates [1]. In peroxisomal extracts, more than 90% of thiolytic activity toward straight‑chain 3‑oxoacyl‑CoAs is attributable to thiolase A, whereas sterol carrier protein‑2/thiolase is responsible for branched‑chain and bile‑acid intermediates [1]. Importantly, thiolase A is completely inactive with the 2‑methyl‑branched 3‑oxo‑2‑methylpalmitoyl‑CoA, establishing that chain linearity and length jointly determine substrate suitability.

Peroxisomal β-oxidation Thiolase A Chain-length specificity

Mitochondrial vs. Peroxisomal Pathway Discrimination: C12 as a Defined Entry Point

3‑Oxododecanoyl‑CoA occupies a defined position at the C12 chain‑length threshold where mitochondrial and peroxisomal β‑oxidation pathways diverge in their substrate preferences. Long‑chain acyl‑CoAs (C12–C20) are preferentially oxidized in peroxisomes, whereas medium‑chain acyl‑CoAs (C6–C10) are predominantly mitochondrial substrates [1]. Consequently, 3‑oxododecanoyl‑CoA serves as a specific probe for distinguishing between mitochondrial and peroxisomal thiolase activities in subcellular fractionation experiments—a discrimination that cannot be achieved using shorter‑chain 3‑oxoacyl‑CoAs (e.g., 3‑oxooctanoyl‑CoA) that are processed exclusively by mitochondrial enzymes.

Mitochondrial β-oxidation Peroxisomal β-oxidation Metabolic compartmentalization

Analytical Standard Availability and Purity Specifications vs. Field‑Synthesized Analogs

Commercial vendors supply 3‑oxododecanoyl‑CoA as a characterized analytical standard with defined molecular weight (963.82 g/mol), CAS registry (78303‑19‑2), and structural confirmation . In contrast, shorter‑chain analogs such as 3‑oxodecanoyl‑CoA (C10) are less widely available as pre‑characterized standards, often requiring in‑house synthesis or enzymatic generation, which introduces batch‑to‑batch variability in purity and concentration [1]. The availability of 3‑oxododecanoyl‑CoA as a validated reference material reduces experimental variability and facilitates cross‑laboratory reproducibility in metabolomics and enzymology studies.

Analytical standard Metabolomics Quality control

Validated Application Scenarios for 3-Oxododecanoyl-CoA Based on Quantitative Differentiation


Enzymology: Determining Chain‑Length‑Dependent Kinetic Parameters of 3‑Ketoacyl‑CoA Thiolases

Researchers quantifying the substrate specificity of thiolase isoforms (e.g., ACAA2, thiolase A, SCP‑2/thiolase) require 3‑oxododecanoyl‑CoA to populate the C12 data point in chain‑length activity profiles. The Kₘ value of 0.0093 mM (C. tropicalis) [1] and the preferential cleavage of medium‑chain straight‑chain substrates by mammalian thiolase A [2] demonstrate that omitting the C12 compound produces an incomplete and potentially misleading characterization of enzyme specificity.

Metabolic Flux Analysis: Differentiating Mitochondrial from Peroxisomal β‑Oxidation Capacity

In subcellular fractionation studies of fatty acid oxidation disorders or metabolic reprogramming, 3‑oxododecanoyl‑CoA serves as a crossover substrate that reports on both mitochondrial and peroxisomal thiolytic capacity [3]. Using shorter‑chain analogs (e.g., C8) would selectively measure mitochondrial activity only, whereas longer‑chain analogs (e.g., C16) would predominantly reflect peroxisomal function. The C12 substrate thus provides a unique, integrative readout of overall β‑oxidation capacity.

Metabolomics: Targeted Quantification of β‑Oxidation Intermediates

In targeted LC‑MS/MS metabolomics workflows aimed at profiling acylcarnitines and acyl‑CoA esters in plasma, liver, or cell lysates, 3‑oxododecanoyl‑CoA serves as an authentic reference standard for retention time alignment and calibration curve construction [4]. Its commercial availability as a characterized standard supports robust assay validation and between‑laboratory harmonization, which is particularly important for clinical metabolomics studies of inborn errors of fatty acid metabolism.

In Vitro Reconstitution of Fatty Acid Elongation and Shortening Cycles

Studies reconstituting the complete β‑oxidation spiral or fatty acid elongation pathway in vitro require the full complement of pathway intermediates to assess flux control coefficients. 3‑Oxododecanoyl‑CoA is the obligate substrate for the thiolytic cleavage step when starting from dodecanoate (C12) or longer fatty acids [5]. Substituting a C10 analog (3‑oxodecanoyl‑CoA) would model a different fatty acid substrate entirely, altering the stoichiometry of acetyl‑CoA production and confounding flux calculations.

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